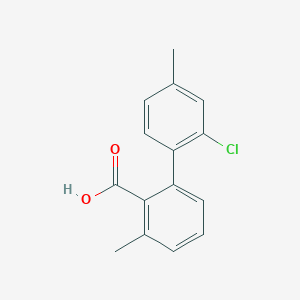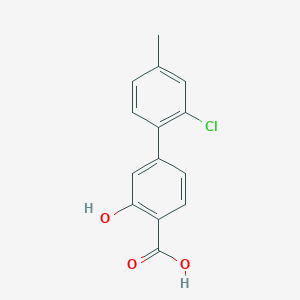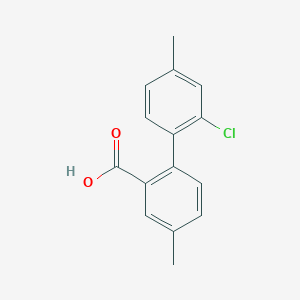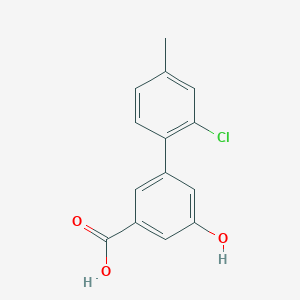
5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid (5-CMPFBA) is a synthetically produced organic compound belonging to the class of carboxylic acid derivatives. It has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology.
科学的研究の応用
5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% has a variety of scientific research applications. It has been used to create inhibitors of the enzyme tyrosine kinase, which is involved in signal transduction pathways in cells. In addition, it has been used to study the structure and function of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Furthermore, 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% has been used to study the effects of the neurotransmitter dopamine on behavior.
作用機序
The mechanism of action of 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% depends on the scientific research application for which it is used. For example, when used as an inhibitor of tyrosine kinase, 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% binds to the active site of the enzyme and prevents its activity. When used to study the structure and function of COX-2, 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% binds to the active site of the enzyme and modulates its activity. When used to study the effects of dopamine on behavior, 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% binds to the dopamine receptor and modulates its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% depend on the scientific research application for which it is used. For example, when used as an inhibitor of tyrosine kinase, 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% blocks the activity of the enzyme and prevents the signal transduction pathways in cells from functioning properly. When used to study the structure and function of COX-2, 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% modulates the activity of the enzyme and affects the production of inflammatory mediators. When used to study the effects of dopamine on behavior, 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% modulates the activity of the dopamine receptor and affects the behavior of the organism.
実験室実験の利点と制限
The advantages of using 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% in lab experiments include its high purity and its ability to be easily synthesized. The main limitation of 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% is its low solubility in aqueous media, which can make it difficult to use in some experiments.
将来の方向性
For 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% include further research into its potential as an inhibitor of tyrosine kinase and its potential to modulate the activity of other enzymes. Additionally, further research into its potential to modulate the activity of neurotransmitter receptors and its potential to affect behavior could be conducted. Finally, further research into its potential to be used as a drug or therapeutic agent could be conducted.
合成法
5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% can be synthesized through a two-step process. In the first step, the reactants 2-chloro-4-methylphenol and 2-fluorobenzoyl chloride are reacted in anhydrous dimethylformamide (DMF) in the presence of a base such as triethylamine (TEA) to form the intermediate 5-(2-chloro-4-methylphenyl)-2-fluorobenzoyl chloride. In the second step, the intermediate is reacted with sodium hydroxide in an aqueous medium to form the desired 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95%.
特性
IUPAC Name |
5-(2-chloro-4-methylphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-4-10(12(15)6-8)9-3-5-13(16)11(7-9)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMSYRUXAMTBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690239 |
Source


|
| Record name | 2'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-47-4 |
Source


|
| Record name | 2'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














